2-chloro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-5-nitrobenzamide 2-chloro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 313393-87-2
VCID: VC5591947
InChI: InChI=1S/C20H12ClN3O3S/c21-17-9-8-13(24(26)27)10-16(17)19(25)23-20-22-18(11-28-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,22,23,25)
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Molecular Formula: C20H12ClN3O3S
Molecular Weight: 409.84

2-chloro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-5-nitrobenzamide

CAS No.: 313393-87-2

Cat. No.: VC5591947

Molecular Formula: C20H12ClN3O3S

Molecular Weight: 409.84

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-5-nitrobenzamide - 313393-87-2

Specification

CAS No. 313393-87-2
Molecular Formula C20H12ClN3O3S
Molecular Weight 409.84
IUPAC Name 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide
Standard InChI InChI=1S/C20H12ClN3O3S/c21-17-9-8-13(24(26)27)10-16(17)19(25)23-20-22-18(11-28-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,22,23,25)
Standard InChI Key XMJGEFRNAXUMGQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 4-position with a naphthalen-1-yl group and at the 2-position with an amide-linked 2-chloro-5-nitrobenzoyl moiety (Fig. 1). Key structural attributes include:

  • Thiazole core: Provides aromatic stability and hydrogen-bonding capacity.

  • Naphthalene substituent: Enhances lipophilicity and π-π stacking potential.

  • Nitro and chloro groups: Electron-withdrawing effects modulate reactivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₂ClN₃O₃S
Molecular Weight409.84 g/mol
CAS Number313393-87-2
IUPAC Name2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)N+[O-])Cl
logP4.45 (predicted)

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a Hantzsch thiazole formation followed by amide coupling:

  • Thiazole formation: Reaction of α-bromoketone derivatives with thioureas yields the 4-naphthalen-1-yl-1,3-thiazol-2-amine intermediate .

  • Amide coupling: Condensation with 2-chloro-5-nitrobenzoyl chloride under Schotten-Baumann conditions.

Key Reaction Parameters:

  • Temperature: 80–100°C for thiazolamine synthesis.

  • Solvents: Ethanol/THF mixtures for optimal yield (reported 65–72%).

Reactivity Profile

  • Nitro group reduction: Catalytic hydrogenation yields amino derivatives, enabling further functionalization.

  • Amide hydrolysis: Resistant under mild conditions due to steric hindrance from the naphthalene group .

CompoundTarget ActivityIC₅₀/EC₅₀Source
2-Chloro-4-nitrobenzamideα-Glucosidase inhibition10.75 μM
4-Pyridylthiazol-2-amineM. tuberculosis growth0.1 μM

Physicochemical and ADMET Profiling

Solubility and Permeability

  • Aqueous solubility: <10 μg/mL (predicted) .

  • Permeability (Caco-2): Moderate (Papp = 12 × 10⁻⁶ cm/s) .

Metabolic Stability

  • CYP450 inhibition: Low affinity for CYP3A4/2D6 (IC₅₀ > 50 μM) .

  • Bioaccumulation: Predicted BCF = 1,200 (class B) .

Applications and Industrial Relevance

Pharmaceutical Development

  • Antitubercular leads: Structural optimization for improved MIC values .

  • Kinase inhibitors: Dual targeting of PfGSK3/PfPK6 in antimalarial research .

Material Science

  • Luminescent materials: Naphthalene-thiazole conjugates exhibit tunable fluorescence .

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